5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(17-7-2-3-8-18(17)24)28-11-9-27(10-12-28)16-6-4-5-15(23)13-16/h2-8,13,19,30H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRKLKCTBMSYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization. This allows them to readily interact with their targets and induce changes.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways.
Pharmacokinetics
In silico studies suggest that similar compounds, such as certain piperazine derivatives, are likely to have good oral bioavailability, which could impact the compound’s pharmacokinetics.
Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thiazolo-triazole core, which is known for its diverse biological activities. The presence of the piperazine and chlorophenyl groups enhances its interaction with biological targets. The molecular structure can be represented as follows:
| Component | Structure |
|---|---|
| Thiazolo-triazole Core | Thiazolo-triazole |
| Piperazine Ring | Piperazine |
| Chlorophenyl Group | Chlorophenyl |
Antimicrobial Properties
Research has indicated that similar compounds with thiazolo-triazole structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anticancer Activity
Compounds containing the thiazolo-triazole moiety have been studied for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, a related compound demonstrated selective cytotoxicity against melanoma cells, indicating potential for further development in cancer therapy .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes relevant to disease states. For example, studies have highlighted its ability to inhibit acetylcholinesterase and urease, which are critical in neurodegenerative diseases and urinary tract infections respectively. The IC50 values reported for these activities suggest moderate to strong inhibition .
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets.
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
- Enzyme Interaction : The thiazolo-triazole core interacts with enzyme active sites, altering their function and leading to therapeutic effects.
Case Studies
- Antimicrobial Activity Study : A study conducted on a series of thiazolo-triazole derivatives found that compounds with similar structural features exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compounds had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL .
- Cytotoxicity in Cancer Cells : In a study investigating the effects on melanoma cells (VMM917), a derivative showed a 4.9-fold increase in cytotoxicity compared to normal cells. This effect was associated with cell cycle arrest at the S phase and reduced melanin production .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a comparative analysis:
| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazole | 3-Chlorophenylpiperazine, 2-fluorophenylmethyl, hydroxyl | ~529.06 g/mol† | Enhanced lipophilicity (Cl/F), potential CNS activity via piperazine interaction |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazole | 4-Ethoxy-3-methoxyphenyl, 3-chlorophenylpiperazine | ~583.09 g/mol | Ethoxy/methoxy groups may improve solubility but reduce blood-brain barrier penetration |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole (Compound 4, ) | Thiazole | 4-Chlorophenyl, 4-fluorophenyl, triazole | ~421.89 g/mol | Planar conformation with perpendicular fluorophenyl group; may limit target engagement |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazole () | Triazolo[3,4-b]thiadiazole | 4-Methoxyphenylpyrazole, variable R groups (e.g., methyl, phenyl) | ~350–450 g/mol | Antifungal potential via 14-α-demethylase inhibition; methoxy group enhances solubility |
| 2-[5-(4-Methoxyphenyl)pyrazol-3-yl]-6-methylbenzothiazole () | Benzothiazole | 4-Methoxyphenylpyrazole, methyl | ~377.44 g/mol | Antidepressant/antitumor activity; rigid benzothiazole core improves stability |
†Calculated based on and similar analogs.
Pharmacological Implications
- Piperazine Derivatives : The 3-chlorophenylpiperazine group in the target compound is critical for serotonin/dopamine receptor modulation, as seen in antipsychotic drugs . Replacing piperazine with pyrazoline () shifts activity toward antitumor targets .
- Halogen Effects : The 2-fluorophenyl group in the target compound may improve metabolic stability compared to methoxy-substituted analogs (), which prioritize solubility over CNS penetration .
Research Findings and Limitations
- Synthetic Challenges : Piperazine coupling (target compound) requires precise stoichiometry, unlike simpler thiazole syntheses () .
- Data Gaps: No direct pharmacological data exists for the target compound; inferences rely on structural analogs. For example, ’s molecular docking suggests antifungal activity, but experimental validation is needed .
Q & A
Q. What are the established synthesis pathways for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step protocols, typically starting with cyclization of thiazole and triazole precursors followed by functionalization of the piperazine and aryl moieties. Key steps include:
- Cyclization : Formation of the thiazolo[3,2-b][1,2,4]triazole core via sulfur-containing intermediates (e.g., thiourea derivatives) .
- Mannich Reaction : Introduction of the piperazine-aryl methyl group under controlled pH (7–9) and temperature (60–80°C) .
- Solvent Optimization : Use of polar aprotic solvents like DMF or acetonitrile improves reaction efficiency .
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate cyclization but risk side reactions |
| Catalyst | Triethylamine | Enhances nucleophilic substitution |
| Reaction Time | 4–6 hours | Prolonged time increases purity but reduces yield |
Q. What analytical techniques are most reliable for structural characterization?
Q. How does the compound’s structure correlate with its stability under physiological conditions?
- pH Sensitivity : The phenolic -OH group (position 6) undergoes deprotonation at physiological pH (7.4), increasing solubility but reducing membrane permeability .
- Thermal Stability : Decomposition occurs above 200°C, confirmed via TGA-DSC analysis .
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activity data?
Discrepancies in IC values (e.g., anticancer assays) arise from:
Q. Recommended Approach :
- Dose-Response Curves : Use standardized protocols (e.g., NIH/NCATS guidelines) across multiple cell lines.
- SAR Studies : Systematically vary substituents (e.g., replace Cl with F) to isolate pharmacological contributions .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?
Q. Pharmacokinetic Data :
| Property | Value | Method |
|---|---|---|
| Plasma Half-life | 2.3 ± 0.4 hours | Rat pharmacokinetic study |
| Protein Binding | 89% | Equilibrium dialysis |
Q. How can computational modeling resolve ambiguities in the mechanism of action?
- Molecular Docking : Predict binding to 5-HT receptors (docking score: −9.2 kcal/mol) .
- MD Simulations : Analyze piperazine flexibility during receptor engagement .
Contradictions : Conflicting reports on dopamine vs. serotonin receptor affinity can be resolved by free-energy perturbation (FEP) calculations .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization in ethanol/water .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time from 6 hours to 45 minutes (yield: 78% → 92%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
